4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a difluoromethyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in drug discovery and development.
Preparation Methods
The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the Lewis acid- and base-co-mediated reaction of perfluoroacetyl diazoester with ketones . This reaction proceeds smoothly under mild conditions and exhibits wide functional group tolerance, resulting in moderate to good yields of the desired product. Industrial production methods may involve scaling up this synthetic route while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights the compound’s potential as an anticancer agent.
Comparison with Similar Compounds
4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
4-(difluoromethyl)pyridin-2-amine: This compound is used as an intermediate in the synthesis of lipid kinase inhibitors.
Difluoromethylated heterocycles: These compounds are valuable in the development of biologically active ingredients and have significant synthetic and biological value.
Monofluoromethylated compounds: These compounds also exhibit beneficial effects in pharmaceuticals and agrochemicals, similar to difluoromethylated compounds.
The uniqueness of this compound lies in its specific structural features and the presence of both difluoromethyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-8-6-11(13(16)17)12-7-18-20(14(12)19-8)10-4-2-9(15)3-5-10/h2-7,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJUZNSGBAABRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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